molecular formula C7H12O B14423019 Hepta-3,5-dien-1-ol CAS No. 85110-94-7

Hepta-3,5-dien-1-ol

Cat. No.: B14423019
CAS No.: 85110-94-7
M. Wt: 112.17 g/mol
InChI Key: WOWTZARDJWWOTN-UHFFFAOYSA-N
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Description

Hepta-3,5-dien-1-ol is an organic compound with the molecular formula C7H12O It is characterized by the presence of two conjugated double bonds and a hydroxyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepta-3,5-dien-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes followed by reduction. For instance, the reaction between 3-buten-2-one and formaldehyde in the presence of a base can yield this compound after reduction with a suitable reducing agent like lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hepta-3,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form hepta-3,5-dien-1-one using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to hepta-3,5-dien-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride to form hepta-3,5-dien-1-chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Thionyl chloride (SOCl2), pyridine as solvent.

Major Products:

    Oxidation: Hepta-3,5-dien-1-one.

    Reduction: Hepta-3,5-dien-1-amine.

    Substitution: Hepta-3,5-dien-1-chloride.

Scientific Research Applications

Hepta-3,5-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of hepta-3,5-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The conjugated double bonds can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Hepta-3,5-dien-1-ol can be compared with other similar compounds such as:

    Hepta-3,5-dien-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    Hepta-3,5-dien-1-amine: Similar structure but with an amino group instead of a hydroxyl group.

    Hepta-3,5-dien-1-chloride: Similar structure but with a chlorine atom instead of a hydroxyl group.

Properties

85110-94-7

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hepta-3,5-dien-1-ol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2-5,8H,6-7H2,1H3

InChI Key

WOWTZARDJWWOTN-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCO

Origin of Product

United States

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